molecular formula C29H24N2 B11654941 1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole

1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole

Katalognummer: B11654941
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: RAWZQSIBVZYFPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole typically involves the oxidative coupling of primary aliphatic and aromatic amines with 3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole derivatives . This reaction is carried out under specific conditions that facilitate the formation of the desired product.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Used in oxidative coupling reactions.

    Reducing Agents: Employed in reduction reactions to alter functional groups.

    Catalysts: Various catalysts can be used to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include p-quinone diimines and other derivatives that retain the core benzimidazole structure .

Wissenschaftliche Forschungsanwendungen

1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole stands out due to its unique combination of structural features and reactivity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C29H24N2

Molekulargewicht

400.5 g/mol

IUPAC-Name

1,3,4a-triphenyl-4,5-dihydro-3H-pyrido[1,2-a]benzimidazole

InChI

InChI=1S/C29H24N2/c1-4-12-22(13-5-1)24-20-28(23-14-6-2-7-15-23)31-27-19-11-10-18-26(27)30-29(31,21-24)25-16-8-3-9-17-25/h1-20,24,30H,21H2

InChI-Schlüssel

RAWZQSIBVZYFPL-UHFFFAOYSA-N

Kanonische SMILES

C1C(C=C(N2C1(NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.